![molecular formula C15H26N4O5 B1441243 {2-[5-(叔丁氧羰基氨基甲基)-[1,3,4]噁二唑-2-YL]-乙基}-氨基甲酸叔丁酯 CAS No. 1053656-49-7](/img/structure/B1441243.png)
{2-[5-(叔丁氧羰基氨基甲基)-[1,3,4]噁二唑-2-YL]-乙基}-氨基甲酸叔丁酯
描述
{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester is a synthetic organic compound with a molecular formula of C15H26N4O5 and a molecular weight of 342.39 g/mol . This compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .
科学研究应用
This compound has a wide range of applications in scientific research, particularly in medicinal chemistry and drug development. The 1,3,4-oxadiazole ring is a common motif in pharmaceuticals due to its ability to interact with various biological targets . It has been studied for its potential as an antibacterial, antifungal, antiviral, and anticancer agent. Additionally, it is used as a building block in the synthesis of more complex molecules with therapeutic potential .
作用机制
Target of Action
The compound contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound. Compounds with this structure have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Biochemical Pathways
Anti-infective agents generally interfere with essential biochemical pathways in pathogens, such as dna replication, protein synthesis, or cell wall synthesis .
Pharmacokinetics
The compound contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines . The presence of this group could potentially influence the compound’s pharmacokinetic properties.
Result of Action
Without specific information on the compound’s targets and mode of action, it’s difficult to predict the molecular and cellular effects of its action. Generally, anti-infective agents aim to kill or inhibit the growth of pathogens, leading to the resolution of the infection .
生化分析
Biochemical Properties
{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester: plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding and van der Waals interactions . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways and cellular processes.
Cellular Effects
The effects of {2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific signaling pathways, leading to alterations in gene expression and metabolic flux . These changes can have downstream effects on cellular function, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, {2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the specific context . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have provided insights into the sustained effects of the compound on cellular processes.
Dosage Effects in Animal Models
The effects of {2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and signaling pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester: is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to changes in metabolite levels and metabolic flux . These interactions can influence the overall metabolic profile of cells and tissues, potentially leading to alterations in energy production and utilization.
Transport and Distribution
The transport and distribution of {2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity and cellular effects . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of {2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on biochemical pathways and cellular processes . The localization of the compound is critical for understanding its mechanism of action and optimizing its use in research and therapeutic applications.
准备方法
The synthesis of {2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester typically involves the reaction of aryl hydrazides with tert-butyl 4-hydroxybenzoic acid in the presence of phosphorus oxychloride . This reaction forms the oxadiazole ring, which is then further functionalized to introduce the tert-butoxycarbonylaminomethyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
化学反应分析
{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The oxadiazole ring allows for nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding acids and alcohols.
相似化合物的比较
Similar compounds to {2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester include other 1,3,4-oxadiazole derivatives, such as:
Raltegravir: An antiretroviral drug used in the treatment of HIV.
Zibotentan: An anticancer agent in clinical development.
These compounds share the oxadiazole core but differ in their functional groups and specific biological activities.
属性
IUPAC Name |
tert-butyl N-[[5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-oxadiazol-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O5/c1-14(2,3)23-12(20)16-8-7-10-18-19-11(22-10)9-17-13(21)24-15(4,5)6/h7-9H2,1-6H3,(H,16,20)(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLYINWKJNASLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN=C(O1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441160.png)
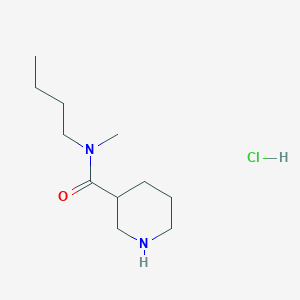
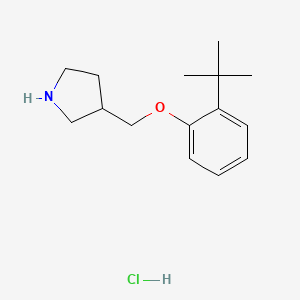
![3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441167.png)
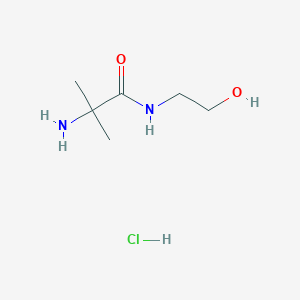
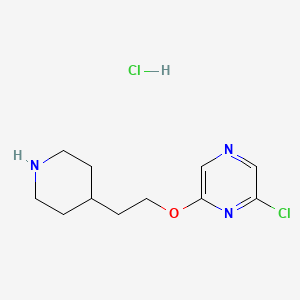
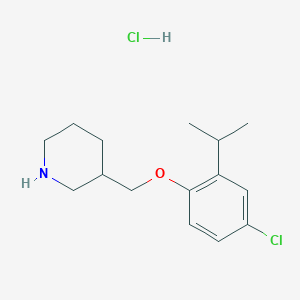
![3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441171.png)
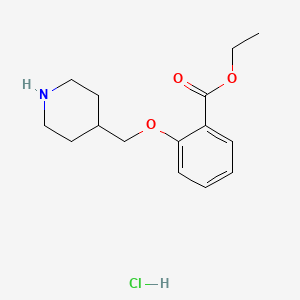
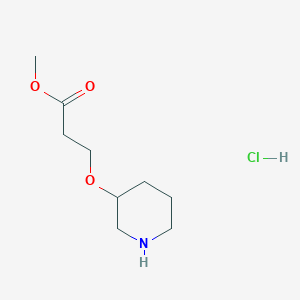
![3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441175.png)
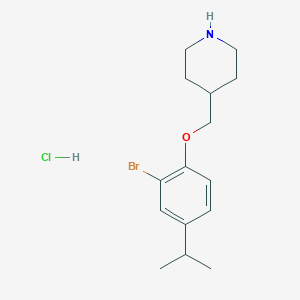
![4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1441180.png)
![3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441182.png)
